molecular formula C7H14ClNO B1435510 8-Oxa-4-azaspiro[2.6]nonane hydrochloride CAS No. 1803561-68-3

8-Oxa-4-azaspiro[2.6]nonane hydrochloride

Cat. No. B1435510
M. Wt: 163.64 g/mol
InChI Key: QLSBVOIGNVZLCP-UHFFFAOYSA-N
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Description

8-Oxa-4-azaspiro[2.6]nonane hydrochloride (8-oxa-ASN) is an organic compound containing nitrogen, oxygen, and hydrogen atoms, and is classified as an azaspiro compound. It is a relatively small molecule, but has a large range of potential applications in scientific research, such as in biochemical and physiological studies. In

Scientific Research Applications

Novel Synthesis Methods

One area of application involves the development of novel synthesis methods for spirocyclic and azaspirocyclic compounds. For instance, the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation demonstrates a straightforward method for creating spirocyclic structures, which are valuable in medicinal chemistry due to their complexity and functional diversity (Huynh, Nguyen, & Nishino, 2017). Similarly, the synthesis of a spirocyclic oxetane-fused benzimidazole highlights the potential for constructing novel heterocyclic compounds with potential biological activities (Gurry, McArdle, & Aldabbagh, 2015).

Multifunctional Drug Discovery Modules

Spirocycles, including those related to 8-Oxa-4-azaspiro[2.6]nonane hydrochloride, are being investigated for their potential as multifunctional modules in drug discovery. The construction of novel thia/oxa-azaspiro[3.4]octanes, for example, has been reported to offer structurally diverse and multifunctional scaffolds for the identification of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013). This reflects the ongoing interest in exploiting spirocyclic structures for their unique chemical and biological properties.

Therapeutic Agent Exploration

Research into 8-Oxa-4-azaspiro[2.6]nonane hydrochloride and similar compounds has also extended into the exploration of new therapeutic agents. The discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH), featuring spirocyclic cores like 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane, underscores the therapeutic potential of these structures (Meyers et al., 2011). Such compounds have been identified as leads for further optimization, highlighting the broader implications of 8-Oxa-4-azaspiro[2.6]nonane hydrochloride in drug development.

properties

IUPAC Name

8-oxa-4-azaspiro[2.6]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-4-8-7(2-3-7)6-9-5-1;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSBVOIGNVZLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)COC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-4-azaspiro[2.6]nonane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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